cis-1,2-Dimethylcyclopropane
Description
Historical Context and Early Research on Substituted Cyclopropane (B1198618) Systems
The study of cyclopropane and its derivatives dates back to the late 19th century. August Freund first synthesized cyclopropane in 1881 by treating 1,3-dibromopropane (B121459) with sodium. wikipedia.org This discovery opened the door to the investigation of a new class of cyclic compounds. Early research on substituted cyclopropanes was crucial in developing a deeper understanding of chemical bonding and molecular structure.
The development of synthetic methods for creating substituted cyclopropanes, such as the addition of carbenes to alkenes, allowed for the preparation of a wide variety of these compounds, including cis-1,2-dimethylcyclopropane. researchgate.net These early synthetic efforts, coupled with emerging analytical techniques, enabled chemists to begin to unravel the unique properties of these strained ring systems. Studies on the thermal isomerization of compounds like this compound provided early insights into the energetics and reaction mechanisms of these molecules. researchgate.net
Central Role in Stereochemistry and Isomerism Studies
This compound plays a pivotal role in illustrating the concept of stereoisomerism. libretexts.org Stereoisomers are compounds that have the same molecular formula and connectivity of atoms but differ in the spatial arrangement of those atoms. libretexts.org this compound and its trans counterpart are classic examples of geometric isomers, a type of stereoisomerism. libretexts.orglibretexts.org
The rigidity of the cyclopropane ring prevents free rotation around the carbon-carbon single bonds, which locks the methyl groups into their respective cis or trans configurations. libretexts.org This lack of free rotation means that the cis and trans isomers are distinct, stable compounds that cannot be interconverted without breaking chemical bonds. libretexts.orgvaia.com The existence and stability of these isomers provided compelling evidence for the three-dimensional nature of molecules and the importance of spatial arrangement in determining chemical and physical properties.
The 1,2-dimethylcyclopropane (B14754300) system, including the cis isomer, has a total of three stereoisomers: the cis form and a pair of enantiomers (non-superimposable mirror images) that constitute the trans form. wikipedia.orgdoubtnut.com This makes the system a fundamental model for teaching and understanding the various types of isomerism.
Fundamental Contributions to Cycloalkane Strain Theory and Conformational Analysis
The cyclopropane ring in this compound is inherently strained due to its geometry. In 1885, Adolf von Baeyer proposed his strain theory, suggesting that the instability of small rings was due to the deviation of their bond angles from the ideal tetrahedral angle of 109.5°. openstax.org For cyclopropane, the internal C-C-C bond angles are constrained to 60°, leading to significant angle strain. scribd.comunicamp.br
In addition to angle strain, this compound also exhibits torsional strain because the C-H bonds on adjacent carbon atoms are eclipsed. scribd.comunicamp.br Furthermore, the cis isomer experiences steric strain, also known as van der Waals strain, due to the close proximity of the two methyl groups on the same side of the ring. vaia.comvaia.com This steric hindrance makes the cis isomer less stable than the trans isomer, where the methyl groups are further apart. vaia.comvaia.com
The difference in stability between the cis and trans isomers can be quantified by measuring their heats of combustion. The heat of combustion for this compound is higher than that of the trans isomer, indicating that the cis isomer contains more potential energy and is therefore less stable. columbia.edupearson.com This experimental evidence provides a clear demonstration of the energetic consequences of steric strain. The study of the conformations and relative stabilities of substituted cyclopropanes like this compound has been instrumental in refining our understanding of the various types of strain that influence molecular stability and reactivity. vaia.com
Interactive Data Table: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C5H10 nih.govwikipedia.org |
| Molar Mass | 70.13 g/mol nih.govnih.gov |
| IUPAC Name | (1S,2R)-1,2-dimethylcyclopropane nih.gov |
| CAS Number | 930-18-7 nih.gov |
| Boiling Point | 37 °C nih.govstenutz.eu |
| Melting Point | -141 °C to -140 °C wikipedia.orgstenutz.eu |
| Density | 0.6889 g/cm³ to 0.693 g/cm³ wikipedia.orgstenutz.eu |
| Refractive Index | 1.3829 (at 20 °C) wikipedia.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
930-18-7 |
|---|---|
Molecular Formula |
C5H10 |
Molecular Weight |
70.13 g/mol |
IUPAC Name |
1,2-dimethylcyclopropane |
InChI |
InChI=1S/C5H10/c1-4-3-5(4)2/h4-5H,3H2,1-2H3 |
InChI Key |
VKJLDXGFBJBTRQ-UHFFFAOYSA-N |
SMILES |
CC1CC1C |
Canonical SMILES |
CC1CC1C |
Other CAS No. |
2402-06-4 2511-95-7 |
Synonyms |
1,2-dimethylcyclopropane cis-1,2-dimethylcyclopropane trans-1,2-dimethylcyclopropane |
Origin of Product |
United States |
Synthetic Methodologies and Stereochemical Control
Carbene and Carbenoid Additions to Olefins
The addition of a single carbon unit across a double bond is a primary method for constructing the cyclopropane (B1198618) ring. These reactions, involving highly reactive carbene or carbene-like species (carbenoids), are fundamental to the synthesis of cis-1,2-dimethylcyclopropane from its corresponding alkene, cis-2-butene (B86535). The stereochemical outcome of the reaction is critically dependent on the nature of the carbene intermediate.
Stereospecific Cyclopropanation via Methylene (B1212753) Transfer
The transfer of a methylene (CH₂) group to an alkene is a direct route to a cyclopropane. For the synthesis of this compound, this transformation must be stereospecific, meaning that the cis geometry of the starting alkene is retained in the product. libretexts.orglibretexts.orglumenlearning.comlibretexts.orglibretexts.org This is achieved when the reaction proceeds through a singlet carbene intermediate, which adds to the alkene in a single, concerted step. wikipedia.orgegyankosh.ac.in The reaction of methylene with cis-2-butene breaks the double bond and results in the formation of this compound, preserving the original stereochemistry. libretexts.orglibretexts.orglumenlearning.comlibretexts.orglibretexts.org
Diazomethane (B1218177) (CH₂N₂) is a well-known precursor for generating methylene, the simplest carbene. masterorganicchemistry.com Although toxic and potentially explosive, it is a valuable reagent for cyclopropanation. masterorganicchemistry.commasterorganicchemistry.com The reaction involves the decomposition of diazomethane to produce the highly reactive methylene carbene, which then adds to an alkene. pearson.com When cis-2-butene is used as the substrate, the addition of the singlet methylene carbene generated from diazomethane leads to the formation of this compound. libretexts.orglibretexts.orgresearchgate.net The reaction is stereospecific because the concerted cycloaddition ensures that the substituents on the original double bond maintain their relative positions in the final cyclopropane ring. libretexts.org
The decomposition of diazomethane into a carbene and nitrogen gas can be initiated by heat or, more commonly, by light (photolysis). masterorganicchemistry.comresearchgate.net Irradiating a mixture of diazomethane and cis-2-butene with light generates singlet methylene radicals that add to the double bond. researchgate.netacs.org This photochemical approach is a classic method for cyclopropanation. masterorganicchemistry.com The photolysis of diazomethane is an effective way to produce the reactive carbene intermediate required for the stereospecific conversion of cis-2-butene to this compound. wikipedia.orgresearchgate.net Studies have confirmed that the photolysis of diazomethane in the presence of cis-2-butene results in a stereospecific cyclopropanation, indicating the involvement of a singlet carbene intermediate. masterorganicchemistry.com
Halogenated Carbene Approaches and Cyclopropane Derivative Formation
Halogenated carbenes, such as dichlorocarbene (B158193) (:CCl₂) or dibromocarbene (:CBr₂), can also be added to alkenes to form cyclopropane derivatives. libretexts.orglibretexts.org These carbenes are typically generated in situ from haloforms (e.g., chloroform, CHC_l_₃, or bromoform, CHBr₃) by reaction with a strong base. egyankosh.ac.inmasterorganicchemistry.com The addition of dihalocarbenes to alkenes is also a stereospecific syn-addition. wikipedia.org For example, the reaction of dibromocarbene with cis-2-butene yields cis-1,1-dibromo-2,3-dimethylcyclopropane, while the trans-alkene isomer yields the trans-cyclopropane product exclusively. wikipedia.orgchemeurope.com Similarly, reacting dichlorocarbene with cis-2-butene stereospecifically produces cis-1,1-dichloro-2,3-dimethylcyclopropane. libretexts.org These halogenated derivatives serve as important synthetic intermediates.
| Carbene/Carbenoid Source | Reactive Species | Product | Stereochemistry |
|---|---|---|---|
| Diazomethane (CH₂N₂) + hv | Methylene (:CH₂) | This compound | Stereospecific (cis) libretexts.orglibretexts.org |
| Chloroform (CHCl₃) + Base | Dichlorocarbene (:CCl₂) | cis-1,1-Dichloro-2,3-dimethylcyclopropane | Stereospecific (cis) libretexts.org |
| Diiodomethane (B129776) (CH₂I₂) + Zn-Cu | (Iodomethyl)zinc iodide (ICH₂ZnI) | This compound | Stereospecific (cis) vaia.com |
Simmons-Smith Cyclopropanation and Mechanistic Aspects
To avoid the hazards associated with diazomethane, the Simmons-Smith reaction was developed as a robust alternative for cyclopropanation. masterorganicchemistry.com This reaction typically uses diiodomethane (CH₂I₂) and a zinc-copper couple (Zn-Cu). masterorganicchemistry.comwikipedia.org These reagents form an organozinc intermediate, (iodomethyl)zinc iodide (ICH₂ZnI), which is a carbenoid—a substance that reacts like a carbene but is not a free carbene. libretexts.orglibretexts.orglibretexts.org The Simmons-Smith reaction is a stereospecific syn-addition where the geometry of the starting alkene is preserved in the cyclopropane product. vaia.com When cis-2-butene is treated with the Simmons-Smith reagent, it exclusively forms this compound. vaia.com The mechanism is thought to involve a concerted, "butterfly-type" transition state where the carbenoid delivers the methylene group to one face of the alkene, thus maintaining the original stereochemistry.
Enantiospecific and Diastereoselective Synthetic Strategies
While the aforementioned methods effectively control the cis/trans diastereoselectivity, modern organic synthesis often requires control over enantioselectivity to produce a single enantiomer of a chiral molecule. Chiral cis-cyclopropanes are valuable but their synthesis is challenging. nih.gov
Enantiospecific and diastereoselective syntheses of substituted cyclopropanes often rely on modifying existing cyclopropanation methods with chiral components. This can involve using chiral auxiliaries, chiral ligands on metal catalysts, or starting from chiral substrates. For instance, the Simmons-Smith reaction can be rendered diastereoselective by the presence of a nearby hydroxyl group on the alkene substrate, which directs the carbenoid to the syn face. wikipedia.orgunl.pt
For the asymmetric synthesis of cis-cyclopropanes, protocols have been developed that use complex catalytic systems, including those based on rhodium or engineered proteins, to favor the kinetic formation of the cis isomer. nih.gov Another modern approach involves the visible-light-activated interaction between 2-substituted benzothiazolines and N-hydroxyphthalimide esters, which enables a modular and highly enantioselective synthesis of cis-diarylcyclopropanes from olefins. nih.gov Furthermore, chiral iron carbene complexes have been used for the enantiospecific synthesis of cis-cyclopropanes. researchgate.net These advanced strategies represent the cutting edge of cyclopropane synthesis, allowing for precise control over the three-dimensional structure of the final product.
| Method | Primary Reagents | Starting Alkene |
|---|---|---|
| Diazomethane Photolysis | Diazomethane, Light (hv) | cis-2-Butene |
| Dihalocarbene Generation | Chloroform, Strong Base (e.g., KOH) | cis-2-Butene |
| Simmons-Smith Reaction | Diiodomethane, Zinc-Copper Couple | cis-2-Butene |
| Asymmetric Cyclopropanation | Chiral Catalysts (e.g., Rhodium complexes), Diazo compounds | Various Olefins |
Chiral Catalyst Systems in Cyclopropanation
The metal-catalyzed decomposition of diazo compounds in the presence of alkenes is a cornerstone of cyclopropane synthesis. The stereochemical outcome of these reactions can be effectively controlled by employing chiral ligands on the metal center. marquette.eduindagoochem.com Transition metals such as copper, rhodium, and iron have been prominent in the development of asymmetric cyclopropanation. marquette.edusci-hub.se
C₂-symmetric chiral ligands, such as bisoxazolines and semicorrins, have proven highly effective in inducing enantioselectivity. sfu.ca Copper(II) complexes with chiral bis(oxazoline) ligands, for instance, are versatile catalysts for a range of asymmetric reactions, including the cyclopropanation of olefins. sfu.ca These catalyst systems create a chiral environment that differentiates between the two faces of the approaching alkene, leading to the preferential formation of one enantiomer of the cyclopropane product. indagoochem.com
Rhodium(II) carboxylate complexes are also powerful catalysts for this transformation. By modifying the carboxylate ligands with chiral groups, chemists have been able to achieve high levels of stereocontrol. marquette.edu For the cyclopropanation of styrene (B11656) with alkyl diazoacetates, copper-based catalysts have generally been found to be superior to rhodium dimers in many cases, often favoring the trans product. However, specific chiral catalysts have been developed that can favor the formation of the cis isomer with high enantiomeric excess. marquette.edu
Table 1: Representative Data for Enantioselective Cyclopropanation of Styrene with Ethyl Diazoacetate This table illustrates the performance of different chiral catalyst systems in a model cyclopropanation reaction. The ratios and enantiomeric excess (ee) vary based on the catalyst structure.
| Catalyst System | Predominant Isomer | trans:cis Ratio | Enantiomeric Excess (ee) of trans Isomer | Enantiomeric Excess (ee) of cis Isomer |
| Cu(I)-S,S-bis(oxazoline) | trans | 73:27 | 85% (1S,2S) | 68% (1S,2R) |
| Rh₂(S-PTAD)₄ | cis | - | - | >95% |
(Data sourced and adapted from illustrative examples in organic chemistry literature. marquette.eduorganic-chemistry.org)
Chiral Auxiliary-Guided Synthesis of Substituted Cyclopropanes
An alternative to chiral catalysis is the use of a chiral auxiliary—a stereogenic group that is temporarily attached to the substrate to direct the stereochemical course of a reaction. wikipedia.orgnumberanalytics.com This strategy involves a three-step sequence:
Covalent attachment of the chiral auxiliary to the substrate. wikipedia.orgnumberanalytics.com
Execution of one or more diastereoselective reactions, where the auxiliary's chirality biases the formation of a specific stereoisomer. wikipedia.orgnumberanalytics.com
Removal of the auxiliary to yield the enantiomerically enriched product, with the auxiliary often being recoverable for reuse. wikipedia.orgnumberanalytics.com
This approach has been successfully applied to the synthesis of chiral cyclopropanes. A notable example involves a sequence of an aldol (B89426) reaction, a directed cyclopropanation, and a retro-aldol cleavage. rsc.org In this process, a chiral oxazolidinone auxiliary is first used to control an aldol reaction with an α,β-unsaturated aldehyde, establishing a temporary stereocenter. The hydroxyl group of this aldol product then directs a diastereoselective cyclopropanation of the double bond. Finally, a retro-aldol reaction removes the auxiliary and the temporary stereocenter, yielding an enantiopure cyclopropane-carboxaldehyde. rsc.org The stereodirecting effect of the temporary hydroxyl group ensures high diastereoselectivity in the cyclopropanation step. rsc.org
Iron Carbene Complexes in Chiral Cyclopropane Synthesis
Iron, being more earth-abundant and less costly than noble metals, has emerged as a promising metal for catalyzing carbene transfer reactions. sci-hub.seresearchgate.net Chiral iron carbene complexes have been developed for the enantiospecific synthesis of cyclopropanes, including cis-disubstituted derivatives. researchgate.net
A particularly effective method involves the use of iron complexes where the chirality is located on the carbene ligand itself. marquette.eduresearchgate.net For example, an enantiopure iron-carbene complex can react with an alkene such as isobutene. The approach of the alkene to the carbene is sterically controlled by the bulky ligands on the iron center, leading to the formation of the cyclopropane with high stereospecificity. The resulting complexed cyclopropane can then be liberated to yield the final product. marquette.edu One such synthesis utilized an in situ generated chiral iron benzylidene cation, which upon reaction with isobutene, yielded the corresponding cyclopropane derivative with 92% enantiomeric excess. marquette.edu This demonstrates that the stereochemistry of the final cyclopropane is directly controlled by the pre-existing chirality of the iron complex. researchgate.netsci-hub.se
Table 2: Synthesis of a Dimethylcyclopropane Derivative via a Chiral Iron Carbene Complex
| Reactant 1 | Reactant 2 | Key Reagent | Product | Enantiomeric Excess (ee) |
| Chiral Iron Benzylidene Cation | Isobutene | Trimethylsilyl triflate | (S)-2,2-Dimethylcyclopropane carboxylic acid (after workup) | 92% |
(Data based on the synthesis reported by the Hossain group. marquette.edu)
Novel Synthetic Routes and Method Development
Research continues to yield novel strategies for constructing cyclopropane rings with high stereocontrol. These methods often provide access to complex cyclopropane-containing molecules that are difficult to assemble using traditional approaches. rsc.org
One such modern strategy is the Michael-Initiated Ring Closure (MIRC) reaction. This method involves the addition of a nucleophile (the Michael donor) to an activated alkene (the Michael acceptor). The resulting enolate intermediate then undergoes an intramolecular nucleophilic substitution to close the three-membered ring. Enantioselective versions of the MIRC reaction have been developed using chiral ligands and phase-transfer catalysts to produce cyclopropanes with high stereoselectivity. rsc.org
Another area of recent progress is the transition-metal-catalyzed cyclization of 1,n-enynes . Gold and other transition metals can catalyze the transformation of substrates containing both an alkene and an alkyne. Depending on the substrate and catalyst, this can proceed through various pathways to form cyclic structures, including functionalized cyclopropanes. rsc.org
Intramolecular cross-electrophile coupling reactions catalyzed by nickel have also been developed to synthesize 1,2-disubstituted cyclopropanes from 1,3-diol derivatives. This method allows for the creation of enantioenriched cyclopropanes when starting from materials produced through established asymmetric reactions, such as Evans aldol reactions. organic-chemistry.org
Reaction Mechanisms and Chemical Transformations
Thermal Isomerization Pathways
The thermal behavior of cis-1,2-dimethylcyclopropane is characterized by two primary competing isomerization pathways: a geometrical (cis-trans) isomerization and a structural isomerization leading to various olefinic products. These transformations are fundamental to understanding the reactivity of strained three-membered ring systems.
The most rapid thermal reaction that this compound undergoes is the conversion to its more stable stereoisomer, trans-1,2-dimethylcyclopropane (B1237784). researchgate.netroyalsocietypublishing.org This process involves the rotation of one of the methyl-substituted carbon atoms, which necessitates the temporary cleavage of a carbon-carbon bond within the cyclopropane (B1198618) ring.
Studies conducted in the temperature range of 380 to 453 °C have established that the cis-trans isomerization of 1,2-dimethylcyclopropane (B14754300) is a reversible, homogeneous, and unimolecular reaction. researchgate.netroyalsocietypublishing.org The kinetics of this process follow a first-order rate law, indicating that the rate of isomerization depends on the concentration of a single reactant molecule. The reaction proceeds without the influence of catalysts or the surface of the reaction vessel, confirming its homogeneous nature in the gas phase. researchgate.net
The rate of the geometrical isomerization from this compound has been quantitatively determined. researchgate.netroyalsocietypublishing.org The temperature dependence of the rate constant is described by the Arrhenius equation. Experimental measurements have provided the specific parameters for this transformation. researchgate.net
The rate equation for the isomerization of the cis isomer is given as: k∞ = 10¹⁵.²⁵ exp(-59,420 ± 500 / RT) s⁻¹ researchgate.netroyalsocietypublishing.org
Here, R is the gas constant and T is the absolute temperature. The activation energy of approximately 59.4 kcal/mol reflects the energy required to break a C-C bond in the cyclopropane ring to form a diradical intermediate, which can then re-form the ring in either the cis or trans configuration.
Table 1: Arrhenius Parameters for cis-trans Isomerization of this compound
| Parameter | Value | Unit |
| Pre-exponential Factor (A) | 10¹⁵.²⁵ | s⁻¹ |
| Activation Energy (Ea) | 59,420 ± 500 | cal/mol |
Substituents on the cyclopropane ring can significantly influence the stability of the molecule and thus the energy barrier for isomerization. Geminal fluorination, where two fluorine atoms are attached to the same carbon atom, has a notable stabilizing effect. beilstein-journals.orgresearchgate.net This stabilization arises from anomeric-like interactions, specifically the delocalization of electron density from a lone pair on a fluorine atom into the antibonding orbital (σ) of the adjacent carbon-fluorine bond (nF → σCF). beilstein-journals.orgresearchgate.net
This enhanced ground-state stability of gem-fluorinated cyclopropanes means that more energy is required to reach the transition state for ring-opening. Consequently, geminal fluorination is expected to increase the activation energy for both geometrical and structural isomerization compared to their non-fluorinated counterparts.
In conjunction with the faster geometrical isomerization, this compound also undergoes a slower, irreversible structural isomerization at elevated temperatures. This process involves the cleavage of a ring C-C bond followed by hydrogen shifts to yield stable acyclic alkenes. researchgate.netroyalsocietypublishing.org
The thermal structural isomerization of this compound yields a mixture of olefinic products with the chemical formula C₅H₁₀. researchgate.netwikipedia.org The primary products formed are cis- and trans-pent-2-ene, 2-methylbut-1-ene, and 2-methylbut-2-ene. researchgate.netroyalsocietypublishing.org The formation of these products occurs as a unimolecular transformation. researchgate.net
The rates of formation for each of these olefinic products from this compound have been determined, and their corresponding Arrhenius parameters have been evaluated. It is noteworthy that the pent-2-enes are formed more rapidly from the this compound isomer than from the trans isomer. researchgate.net
Table 2: Arrhenius Parameters for the Formation of Olefinic Products from this compound
| Product | Pre-exponential Factor (A) | Activation Energy (Ea) | Rate Equation (k∞, s⁻¹) |
| cis-pent-2-ene | 10¹³.⁹² s⁻¹ | 61,400 cal/mol | 10¹³.⁹² exp(-61,400/RT) |
| trans-pent-2-ene | 10¹³.⁹⁶ s⁻¹ | 61,200 cal/mol | 10¹³.⁹⁶ exp(-61,200/RT) |
| 2-methylbut-1-ene | 10¹³.⁹³ s⁻¹ | 61,900 cal/mol | 10¹³.⁹³ exp(-61,900/RT) |
| 2-methylbut-2-ene | 10¹⁴.⁰⁸ s⁻¹ | 62,300 cal/mol | 10¹⁴.⁰⁸ exp(-62,300/RT) |
| Data sourced from Frey, H. M. (1968). researchgate.net |
Structural Isomerization and Ring Expansion Reactions
Mechanistic Postulations (e.g., "Expanded Ring" Transition State)
The thermal isomerizations of this compound, including both geometrical (cis-trans) and structural transformations, are best explained by a mechanistic pathway involving an "expanded ring" transition state. This model provides a satisfactory explanation for the observed reaction kinetics.
The geometrical isomerization to trans-1,2-dimethylcyclopropane and the structural isomerization to various pentene isomers occur simultaneously but at different rates, with the cis-trans interconversion being considerably faster. The structural isomerization is a unimolecular transformation that yields products such as cis- and trans-pent-2-ene, 2-methylbut-1-ene, and 2-methylbut-2-ene. researchgate.net
The "expanded ring" transition state model is concluded to be a satisfactory explanation for both the geometrical and structural isomerization pathways. researchgate.net Research on the thermal isomerization of this compound has yielded specific Arrhenius parameters for these transformations, as detailed in the table below.
| Reaction | Rate Equation (k∞) |
| This compound → trans-1,2-Dimethylcyclopropane | 10¹⁵·²⁵ exp(-59420/RT) s⁻¹ |
| This compound → cis-Pent-2-ene | 10¹³·⁹² exp(-61400/RT) s⁻¹ researchgate.net |
| This compound → trans-Pent-2-ene | 10¹³·⁹⁶ exp(-61200/RT) s⁻¹ researchgate.net |
| This compound → 2-Methylbut-1-ene | 10¹³·⁹³ exp(-61900/RT) s⁻¹ researchgate.net |
| This compound → 2-Methylbut-2-ene | 10¹⁴·⁰⁸ exp(-62300/RT) s⁻¹ researchgate.net |
Cycloaddition Reactions
The cycloaddition of carbenes, such as methylene (B1212753) (:CH₂), to alkenes is a primary method for forming cyclopropane rings. The reaction involving cis-2-butene (B86535) to form this compound serves as a classic example to illustrate the influence of the carbene's electronic state on the reaction mechanism and stereochemical outcome.
The spin multiplicity of the reacting methylene—either a singlet state (spin-paired electrons) or a triplet state (unpaired electrons)—determines the reaction pathway. wikipedia.org
Singlet Methylene : Reacts with an alkene in a single, concerted step. The reaction can be considered a cheletropic reaction where the methylene acts as an electrophile, and the reaction proceeds through a single transition state. wikipedia.orgacs.org
Triplet Methylene : Reacts as a diradical. The addition occurs in a stepwise manner. wikipedia.orglscollege.ac.in First, one bond is formed between the methylene carbon and one of the alkene carbons, creating a triplet diradical intermediate. acs.org This intermediate has a sufficiently long lifetime for bond rotation to occur around the single bonds. Before the three-membered ring can close, a spin inversion (intersystem crossing) from the triplet state to the singlet state is required. wikipedia.org
The stereochemistry of the cycloaddition product is directly dependent on the spin state of the reacting methylene.
Singlet Methylene Addition : The reaction of singlet methylene with an alkene is stereospecific. researchgate.netwikipedia.org Because the mechanism is concerted, the stereochemistry of the starting alkene is fully retained in the cyclopropane product. For example, the reaction of singlet methylene with cis-2-butene yields exclusively this compound. researchgate.netresearchgate.net
Triplet Methylene Addition : The reaction of triplet methylene is not stereospecific. wikipedia.org The stepwise mechanism proceeds through a diradical intermediate where rotation around the carbon-carbon single bond can occur faster than spin inversion and ring closure. lscollege.ac.innih.gov Consequently, reaction of triplet methylene with cis-2-butene produces a mixture of both this compound and trans-1,2-dimethylcyclopropane. acs.org The loss of stereochemical integrity is a key diagnostic tool for identifying the involvement of a triplet carbene.
Electrophilic Reactions of the Cyclopropane Ring
Due to significant angle strain and the p-character of its carbon-carbon bonds, the cyclopropane ring exhibits reactivity similar to that of an alkene, making it susceptible to electrophilic attack that results in ring opening. researchgate.netbeilstein-journals.org
Under polar conditions, the electrophilic addition of bromine to this compound leads to the cleavage of the cyclopropane ring. The reaction is complex and does not proceed with high stereospecificity.
The major pathway involves the opening of the less substituted carbon-carbon bond (C1-C3 or C2-C3). This pathway is nonstereospecific, yielding a mixture of diastereomeric dibromides. A minor pathway, accounting for about 8% of the products, involves the cleavage of the more substituted C1-C2 bond, which is also nonstereospecific. Furthermore, a significant portion of the reaction mixture consists of 1,2-dibromo-2-methylbutane, a product resulting from a hydride shift rearrangement following the initial electrophilic attack and ring opening.
Sigmatropic Rearrangements and Valence Tautomerization (e.g., Cope Rearrangements in Dialkenylcyclopropane Systems)
While this compound itself does not undergo a sigmatropic rearrangement, the cis-1,2-divinylcyclopropane framework is the classic substrate for a thermally allowed wikipedia.orgwikipedia.org-sigmatropic rearrangement known as the divinylcyclopropane-cycloheptadiene rearrangement, a specific type of Cope rearrangement. lscollege.ac.inwikipedia.org This reaction is a form of valence tautomerization, an equilibrium between two isomers that differ only in the position of their bonding electrons. acs.org
The cis configuration of the vinyl groups is a crucial stereochemical requirement for this transformation. The two vinyl groups must be on the same face of the cyclopropane ring to achieve the necessary proximity for the concerted bond reorganization. The rearrangement of cis-1,2-divinylcyclopropane proceeds through a boat-like transition state to yield cis,cis-cyclohepta-1,4-diene. wikipedia.orgbeilstein-journals.orgnih.gov This process is highly favorable, with a significant thermodynamic driving force provided by the release of the approximately 27 kcal/mol of strain energy from the three-membered ring. wikipedia.org
Stereochemical Relationships and Intramolecular Strain Analysis
Comparative Stereochemistry of cis- and trans-1,2-Dimethylcyclopropane (B1237784)
Cis-1,2-dimethylcyclopropane and trans-1,2-dimethylcyclopropane are stereoisomers, specifically geometric isomers. libretexts.org This means they share the same molecular formula (C₅H₁₀) and the same connectivity of atoms, but differ in the spatial arrangement of their substituent groups. libretexts.orgbrainly.comwikipedia.org In this compound, the two methyl groups are located on the same side of the cyclopropane (B1198618) ring. askfilo.comvaia.compressbooks.pub Conversely, in the trans isomer, the methyl groups are positioned on opposite sides of the ring. askfilo.comvaia.compressbooks.pub
The cyclopropane ring itself is a rigid, planar structure due to the geometric constraints of a three-membered ring. libretexts.orglibretexts.orgopenstax.org This rigidity prevents rotation around the carbon-carbon single bonds within the ring, meaning the cis and trans isomers cannot interconvert without breaking and reforming chemical bonds. libretexts.orgvaia.comopenstax.org This lack of rotational freedom is a key feature that gives rise to cis-trans isomerism in substituted cycloalkanes. libretexts.orgopenstax.org The three stereoisomers of 1,2-dimethylcyclopropane (B14754300) consist of the cis isomer and a pair of trans enantiomers. wikipedia.org
Quantitative Assessment of Isomeric Stability
The stability of the cis and trans isomers of 1,2-dimethylcyclopropane is primarily dictated by the different types of strain present in each molecule. The trans isomer is generally considered to be more stable than the cis isomer. brainly.comaskfilo.comvaia.comvaia.com This difference in stability can be quantified through measurements such as the heat of combustion. pearson.comvaia.comchegg.com A higher heat of combustion indicates a less stable, higher-energy compound. pearson.com Experimental data shows that this compound has a larger heat of combustion than the trans isomer, confirming its lower stability. pearson.comvaia.comchegg.com
Steric strain, also known as van der Waals strain, arises from the repulsive forces between non-bonded atoms or groups that are forced into close proximity. askfilo.comvaia.comuop.edu.pk In this compound, the two methyl groups are situated on the same face of the cyclopropane ring, leading to significant steric hindrance as their electron clouds repel each other. brainly.comaskfilo.comvaia.comvaia.com This repulsion increases the potential energy of the molecule, thereby decreasing its stability. askfilo.comvaia.com
In contrast, the trans isomer positions the methyl groups on opposite faces of the ring, which increases the distance between them. brainly.comaskfilo.comvaia.com This arrangement minimizes the repulsive interactions and reduces steric strain, resulting in a lower energy state and greater stability for the trans isomer. brainly.comvaia.com The eclipsing interaction between the two methyl groups in the cis isomer is a major contributor to its higher energy. chegg.comchegg.comlibretexts.org
In this compound, in addition to the inherent torsional strain of the ring, there is heightened torsional strain due to the eclipsing of the two methyl groups. vaia.comlibretexts.org This increased eclipsing interaction further destabilizes the cis isomer compared to the trans isomer, where the substituents are further apart. vaia.compressbooks.pub
The thermodynamic stability of the isomers is directly related to their relative potential energies. The lower stability of this compound is reflected in its higher heat of combustion. pearson.comvaia.com The energy difference between the cis and trans isomers can be attributed to the greater steric and torsional strain in the cis configuration. brainly.comvaia.com
The enthalpy change for the cis-trans isomerization has been determined at various temperatures, providing a quantitative measure of the stability difference. researchgate.netroyalsocietypublishing.org The equilibrium between the isomers favors the more stable trans form. researchgate.net
Conformational Analysis and Ring Rigidity in Small Ring Systems
Cyclopropane is the most strained of all cycloalkanes, primarily due to severe angle strain (C-C-C bond angles of 60° instead of the ideal 109.5°) and considerable torsional strain from eclipsed C-H bonds. pressbooks.pubdalalinstitute.commaricopa.edu The three carbon atoms in cyclopropane define a plane, making the ring necessarily flat and rigid. libretexts.orgopenstax.orglumenlearning.com This rigidity means there is no conformational flexibility to alleviate the strain. libretexts.orglumenlearning.com
Unlike larger rings like cyclohexane (B81311) that can adopt puckered conformations to minimize strain, cyclopropane is locked in a planar structure. saskoer.camaricopa.edu This rigidity is a defining characteristic of small ring systems. While substituted cyclopropanes like this compound remain based on this rigid framework, the orientation of the substituents is fixed, leading to the observed stereoisomerism. libretexts.orgopenstax.org Quantum mechanical methods have been used to investigate the conformational preferences of more complex cyclopropane derivatives. nih.gov
Racemization Processes in Optically Active Cyclopropanes
The thermal isomerization of 1,2-dimethylcyclopropane involves the interconversion between the cis and trans isomers at elevated temperatures (380-453 °C). researchgate.netroyalsocietypublishing.org This process is a reversible, unimolecular reaction. researchgate.netroyalsocietypublishing.org The geometrical isomerization from cis to trans and vice versa occurs faster than structural isomerization to other compounds like pentenes. researchgate.netroyalsocietypublishing.orgcapes.gov.br
The mechanism for this isomerization is thought to involve a transition state that can be described as an "expanded ring". royalsocietypublishing.orgcapes.gov.br For an optically active trans-1,2-dimethylcyclopropane (which exists as a pair of enantiomers), this thermal process would lead to racemization as the interconversion with the achiral cis isomer and the re-formation of the trans isomer would result in a mixture of both enantiomers.
Advanced Characterization and Theoretical Investigations
Spectroscopic Techniques for Isomer Differentiation and Structural Elucidation
Spectroscopic methods are indispensable for distinguishing cis-1,2-dimethylcyclopropane from its trans isomer and for elucidating its specific structural features.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the stereochemistry of 1,2-dimethylcyclopropane (B14754300) isomers. In this compound, the positioning of both methyl groups on the same side of the cyclopropane (B1198618) ring leads to a distinct set of signals in both ¹H and ¹³C NMR spectra, allowing for its unambiguous assignment.
¹H NMR Spectroscopy: In this compound, there are different chemical environments for the hydrogen atoms, which results in multiple signals. brainly.com The protons on the methyl groups are in one environment, while the protons on the cyclopropane ring are in others. brainly.comvaia.com The cis configuration results in two sets of unique environments for the ring hydrogens due to their proximity to the methyl groups. vaia.com This leads to a total of four distinct signals in the ¹H NMR spectrum for this compound. reddit.com
¹³C NMR Spectroscopy: Due to the symmetry in this compound, where the methyl groups are on the same side, some carbon atoms are chemically equivalent. orgchemboulder.com This results in fewer than the total number of carbon atoms appearing as distinct signals. Specifically, this compound is expected to show four signals in its ¹³C NMR spectrum. orgchemboulder.com
A comparison of the predicted number of NMR signals for dimethylcyclopropane isomers is presented below:
| Isomer | Predicted ¹H NMR Signals | Predicted ¹³C NMR Signals |
| 1,1-Dimethylcyclopropane | 2 vaia.com | 3 |
| This compound | 3 vaia.com or 4 reddit.com | 4 orgchemboulder.com |
| trans-1,2-Dimethylcyclopropane (B1237784) | 3 vaia.comreddit.com | 3 |
Note: There is some discrepancy in the literature regarding the number of ¹H NMR signals for this compound. brainly.comvaia.comreddit.com
Mass spectrometry provides valuable information for identifying this compound and distinguishing it from its isomers based on their fragmentation patterns. While both cis- and trans-1,2-dimethylcyclopropane have the same molecular weight (70.13 g/mol ), the spatial arrangement of the methyl groups can influence how the molecules fragment upon ionization. nih.gov
The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak (M⁺) at m/z 70. The fragmentation pattern typically involves the loss of methyl groups (CH₃) and other small neutral fragments. The relative abundances of the fragment ions can provide clues to the stereochemistry, although differentiation from the trans isomer based solely on the mass spectrum can be challenging without reference spectra. nist.gov Gas chromatography coupled with mass spectrometry (GC-MS) is a particularly effective technique for separating the isomers before they enter the mass spectrometer, allowing for individual analysis. lookchem.com
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is instrumental in analyzing the conformational properties and ring strain of this compound. The vibrational modes of the molecule, which are sensitive to its geometry and bonding, provide a unique spectral fingerprint.
The infrared and Raman spectra of this compound have been extensively studied. researchgate.net The cis isomer, with both methyl groups on the same side of the ring, exhibits greater steric strain compared to the trans isomer. vaia.compearson.com This difference in strain influences the vibrational frequencies of the molecule. A complete assignment of the thirty-nine fundamental vibrations for both cis- and trans-1,2-dimethylcyclopropane has been achieved through analysis of their gas-phase, liquid-phase, and polycrystalline solid-phase spectra. researchgate.net
Key findings from vibrational analysis include the determination of torsional barriers for the methyl groups. For this compound, the effective barrier to methyl torsion is 2.92 kcal/mol (12.20 kJ/mol). researchgate.net This value is slightly higher than that of the trans isomer, reflecting the increased steric hindrance in the cis configuration.
| Spectroscopic Data | Value for this compound |
| Molecular Weight | 70.13 g/mol nih.gov |
| Boiling Point | 37 °C nih.govstenutz.eu |
| Methyl Torsion Barrier | 2.92 kcal/mol researchgate.net |
Computational Chemistry and Quantum Mechanical Studies
Theoretical calculations provide a powerful complement to experimental studies, offering detailed insights into the molecular properties and reaction dynamics of this compound at the atomic level.
Computational studies have also explored the relative energies of the dimethylcyclopropane isomers. These calculations consistently show that this compound is less stable than its trans counterpart due to the steric repulsion between the adjacent methyl groups on the same face of the ring. vaia.com
Computational chemistry plays a crucial role in investigating the reaction mechanisms involving this compound, such as its thermal isomerization. Theoretical studies can map out the potential energy surface for a reaction, identifying the transition states that connect reactants to products and calculating the associated activation barriers.
For the thermal isomerization of this compound, studies have investigated both the cis-trans isomerization and the structural isomerization to various pentene isomers. royalsocietypublishing.orgroyalsocietypublishing.org The activation energy for the cis-trans isomerization of this compound has been experimentally determined to be approximately 59.4 kcal/mol. royalsocietypublishing.org
Theoretical models, such as RRKM theory, have been used to calculate the energy-dependent decomposition rate coefficients, providing a deeper understanding of the dynamics of the chemically activated molecule. lookchem.com Furthermore, computational studies on the cycloaddition of triplet methylene (B1212753) to (Z)-2-butene to form this compound have elucidated the reaction pathways and transition state structures. uchile.cl These studies have shown a barrierless pathway on the singlet potential energy surface, while the triplet channel involves a transition state with a calculated reaction barrier. uchile.cl
The thermal structural isomerization of this compound leads to the formation of 2-methylbut-1-ene, 2-methylbut-2-ene, and both cis- and trans-pent-2-ene. royalsocietypublishing.orgresearchgate.net The rates of formation of these products have been experimentally measured and their Arrhenius parameters evaluated. royalsocietypublishing.org For example, the rate equations for the formation of cis- and trans-pent-2-ene from this compound are given by:
k∞ = 10¹³⁹² exp(-61400/RT) s⁻¹ (for cis-pent-2-ene) royalsocietypublishing.org
k∞ = 10¹³⁹⁶ exp(-61200/RT) s⁻¹ (for trans-pent-2-ene) royalsocietypublishing.org
These theoretical and experimental findings provide a comprehensive picture of the advanced characterization and theoretical underpinnings of this compound's structure and reactivity.
Computational Analysis of Spin Crossover Phenomena
While this compound, as a saturated hydrocarbon, does not exhibit the classic spin crossover (SCO) phenomenon typically observed in transition metal complexes, computational analysis of spin multiplicity is crucial for understanding its formation through certain reaction pathways. Specifically, the stereochemistry of its synthesis from alkenes can be dictated by the spin state of the reacting carbene.
Theoretical studies have explored the cycloaddition of triplet methylene with alkenes, such as (Z)-2-butene, which can lead to the formation of this compound. In these reactions, the system can evolve on different potential energy surfaces corresponding to different spin states (singlet and triplet). Computational models, often employing methods like Density Functional Theory (DFT), are used to map these surfaces.
A key finding is the existence of a crossing point between the singlet and triplet potential energy surfaces during the reaction. The probability of the system transitioning from the triplet state (intersystem crossing) to the singlet state determines the stereochemical outcome. If the spin crossover is slow compared to other molecular motions like bond rotation in the intermediate biradical species, the initial stereochemistry of the alkene may not be preserved.
The analysis of the reaction between triplet methylene and (Z)-2-butene shows that a full geometry relaxation from the crossing point on the singlet spin multiplicity surface leads directly to the this compound ground state, preserving the stereochemistry. Conversely, relaxation on the triplet surface leads to a triplet biradical intermediate. The efficiency of the spin-orbit coupling, which governs the rate of spin crossover, is generally small in such hydrocarbon systems, making the crossover slower than bond rotation.
These computational investigations are vital for rationalizing the product distributions observed in such spin-forbidden reactions and highlight the importance of considering multi-state reactivity.
Molecular Dynamics Simulations for Conformational Landscapes and Isomerization Dynamics
Molecular dynamics (MD) simulations provide atomic-level insight into the conformational possibilities and dynamic isomerization processes of this compound. Although the three-membered ring is rigid with limited conformational flexibility, MD simulations are instrumental in studying the high-energy processes of geometric and structural isomerization.
Conformational Landscapes: The conformational landscape of this compound is relatively simple compared to more flexible molecules. The primary degrees of freedom are the rotations of the two methyl groups. MD simulations can be used to explore the rotational energy barriers of these methyl groups and to confirm the stability of the ground-state conformation where steric hindrance between the proximal methyl groups is minimized. The landscape is characterized by a deep energy minimum corresponding to the equilibrium geometry, with transitions between methyl group rotamers being the most frequent dynamic event.
Isomerization Dynamics: The thermal isomerizations of this compound are well-studied phenomena that can be modeled using MD simulations, often in conjunction with enhanced sampling techniques to overcome the high activation energy barriers. There are two primary isomerization pathways that begin from the cis isomer:
Geometric Isomerization: A reversible conversion to trans-1,2-dimethylcyclopropane.
Structural Isomerization: An irreversible ring-opening process that leads to various pentene isomers.
Experimental studies have determined the Arrhenius parameters for these unimolecular reactions, which serve as critical benchmarks for validating the accuracy of computational simulations. MD simulations can elucidate the transition state structures and the reaction mechanisms, which are proposed to proceed through a trimethylene biradical intermediate. By simulating the system at high temperatures, the dynamics of bond breaking and formation can be observed directly, providing a detailed picture of the isomerization pathways.
| Isomerization Process | Product | Arrhenius Pre-exponential Factor (A) in s⁻¹ | Activation Energy (Ea) in kcal/mol | Reference |
|---|---|---|---|---|
| cis → trans | trans-1,2-Dimethylcyclopropane | 1015.25 | 59.42 | |
| cis → Structural Isomers | 2-Methylbut-1-ene | 1013.93 | 61.9 | |
| 2-Methylbut-2-ene | 1014.08 | 62.3 | ||
| cis-Pent-2-ene | 1013.92 | 61.4 | ||
| trans-Pent-2-ene | 1013.96 | 61.2 |
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies) for Isomer Differentiation
Computational chemistry is a powerful tool for predicting spectroscopic properties that allow for the clear differentiation between this compound and its isomers, most notably trans-1,2-dimethylcyclopropane.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts via quantum mechanical calculations has become a standard method for structural elucidation and isomer differentiation. Methods such as DFT and more advanced approaches combined with machine learning can provide highly accurate predictions of chemical shifts.
For cis- and trans-1,2-dimethylcyclopropane, the different spatial arrangement of the methyl groups leads to distinct chemical environments for the protons and carbons.
This compound: Possesses a plane of symmetry that renders the two methyl groups equivalent and the two ring hydrogens adjacent to them equivalent. This results in three unique sets of hydrogen environments.
trans-1,2-Dimethylcyclopropane: Has a C₂ axis of symmetry. This also results in three distinct hydrogen environments, but their chemical shifts will differ from those of the cis isomer due to the different steric and electronic environment.
Computational software can calculate the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts. By comparing the computed spectra for the cis and trans isomers with experimental data, unambiguous assignment is possible.
| Isomer | Symmetry Element | Predicted Number of ¹H NMR Signals | Predicted Number of ¹³C NMR Signals |
|---|---|---|---|
| This compound | Symmetry Plane (Cs) | 3 | 3 |
| trans-1,2-Dimethylcyclopropane | Rotational Axis (C2) | 3 | 3 |
Vibrational Frequencies: The calculation of vibrational frequencies using methods like DFT is fundamental for predicting infrared (IR) and Raman spectra. The vibrational modes of a molecule are determined by its geometry and the masses of its atoms. Since cis- and trans-1,2-dimethylcyclopropane have different point group symmetries (Cₛ for cis and C₂ for trans), their vibrational spectra will be markedly different.
The number of IR and Raman active modes can be predicted by
Q & A
Basic Questions
Q. How can cis-1,2-dimethylcyclopropane be distinguished from its trans isomer experimentally?
- Methodological Answer :
- Spectroscopy : Use NMR to identify chemical shift differences caused by ring strain and spatial arrangements. The cis isomer typically exhibits distinct coupling patterns due to adjacent methyl groups .
- X-ray Crystallography : Resolve spatial arrangements of substituents on the cyclopropane ring .
- Computational Visualization : Compare 3D models (e.g., ball-and-stick or Haworth projections) to confirm stereochemistry .
Q. What are the key structural features influencing the physical properties of this compound?
- Methodological Answer :
- Ring Strain : The cyclopropane ring’s 60° bond angles create angle strain, increasing reactivity compared to larger cycloalkanes .
- Steric Effects : In the cis isomer, methyl groups occupy adjacent positions, leading to eclipsing interactions (higher steric strain than the trans isomer) .
- Physical Properties :
| Property | This compound | trans-1,2-Dimethylcyclopropane |
|---|---|---|
| Boiling Point (°C) | 37 | 28 |
| Density (g/cm³) | 0.6889 | 0.6648 |
| Refractive Index | 1.3829 | 1.3713 |
| Data from thermodynamic studies . |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Mass Spectrometry (MS) : Identify molecular ion peaks at m/z 70 (molecular weight = 70.133 g/mol) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Detect C-H stretching vibrations (~3100 cm) specific to cyclopropane rings .
- Nuclear Magnetic Resonance (NMR) : Use and NMR to assign methyl group environments and ring protons .
Advanced Research Questions
Q. How does ring strain impact the thermodynamic stability of this compound compared to its trans isomer?
- Methodological Answer :
- Thermochemical Analysis : The cis isomer is less stable due to eclipsing methyl groups, increasing steric strain. Trans isomer stability is supported by lower heat of combustion (e.g., ΔH cis: -181 ± 4.2 kJ/mol vs. trans: lower by ~5-10 kJ/mol) .
- Computational Modeling : Apply density functional theory (DFT) to calculate strain energy and compare with experimental data .
Q. What experimental designs optimize the study of this compound degradation in bioremediation?
- Methodological Answer :
- Kinetic Modeling : Use first-order rate equations () to quantify degradation rates. For cis-1,2-DCE, reported values range from 0.05–0.15 day in microcosm studies .
- Flow-Through Systems : Avoid sampling errors (common in batch microcosms) by maintaining continuous substrate flow .
- Hydrogen Addition : Monitor hydrogen’s limited impact on microbial dechlorination rates (control vs. experimental treatments showed no significant difference) .
Q. How can computational models predict physicochemical properties of this compound?
- Methodological Answer :
- Quantitative Structure-Property Relationships (QSPR) : Correlate molecular descriptors (e.g., polar surface area, logP) with properties like boiling point or solubility .
- Neural Networks : Train models on datasets (2,100+ parameters per compound) to predict reactivity or environmental fate .
Q. What challenges arise in measuring this compound degradation rates in environmental samples?
- Methodological Answer :
- Sampling Artifacts : Frequent sample removal in microcosms disrupts microbial communities, leading to inconsistent data (e.g., one replicate in acetate-spiked treatments had no detectable cis-1,2-DCE due to error) .
- Intermediate Toxicity : Vinyl chloride (VC), a degradation intermediate, complicates kinetics due to its higher toxicity and variable biodegradation rates .
Key Citations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
